1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Photoresist Chemically Amplified Resist Base Solubility

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9), also known as 2-allylhexafluoroisopropanol (Allyl HFIP), is a highly fluorinated allylic alcohol. Its defining characteristic is the combination of a polymerizable allyl group with a strongly hydrogen-bond acidic hexafluoroisopropanol (HFIP) moiety.

Molecular Formula C6H6F6O
Molecular Weight 208.1 g/mol
CAS No. 646-97-9
Cat. No. B1296399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
CAS646-97-9
Molecular FormulaC6H6F6O
Molecular Weight208.1 g/mol
Structural Identifiers
SMILESC=CCC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2
InChIKeyVHSCQANAKTXZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (646-97-9) – Procurement & Technical Specification


1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9), also known as 2-allylhexafluoroisopropanol (Allyl HFIP), is a highly fluorinated allylic alcohol. Its defining characteristic is the combination of a polymerizable allyl group with a strongly hydrogen-bond acidic hexafluoroisopropanol (HFIP) moiety . This structure underpins its role as a specialty monomer in advanced polymer synthesis, particularly for photoresist materials in semiconductor microlithography [1], and as an intermediate for introducing the unique HFIP functionality into molecular architectures . The compound is typically supplied as a clear, colorless liquid with a purity specification of 98% or higher .

Specialty monomer for advanced photoresist polymer synthesis (157 nm, EUV)
Hexafluoroisopropanol (HFIP) unit enables aqueous base solubility switching in chemically amplified resists
High-purity liquid monomer for precision polymer and fluorinated building block applications

Why Standard Allyl Alcohols Cannot Substitute 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in Advanced Material Synthesis


While the allyl group is a common polymerizable moiety, generic substitution with non-fluorinated allyl alcohols or less fluorinated analogs is not possible for high-performance applications. The strong electron-withdrawing effect of the two trifluoromethyl groups drastically alters the physicochemical properties of the molecule, specifically increasing the acidity of the hydroxyl proton and enhancing the hydrogen-bond donating capacity . These properties are crucial for the material's intended function; for instance, the high acidity (pKa ~9.6) is leveraged for solubility switching in photoresist polymers, a feature absent in non-fluorinated alternatives [1]. The evidence below quantifies these differentiating properties against relevant comparators.

Non-fluorinated allyl alcohols lack the strong electron‑withdrawing CF₃ groups; the resulting polymers do not exhibit the required acidity for base‑solubility switching.
Standard aliphatic or aromatic monomers introduce strong 157 nm absorbance; HFIP‑free polymers may be too opaque for high‑resolution lithography.
Physical properties (density, refractive index) shift significantly with fluorine content; simple allyl alcohol cannot reproduce the target film properties.

Quantified Performance Differentiators for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol vs. Analogs


Enhanced Polymer Base Solubility via Increased Alcohol Acidity

The 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol monomer imparts a significantly more acidic alcohol group to derived polymers compared to non-fluorinated analogs. Its predicted pKa of 9.62±0.29 is ~6 orders of magnitude more acidic than a standard aliphatic alcohol like propan-2-ol (pKa ~16.5) [1]. This enhanced acidity, which is comparable to phenol (pKa ~10), is a fundamental driver for its selection in photoresist polymers, as it enables effective solubility switching in aqueous base developers upon deprotection in chemically amplified resist systems [2].

Alcohol Acidity
Class-level
pKa ~9.6vsaliphatic alcohol ~16.5
~10⁶× more acidic; similar to phenol
Enables aqueous base development in resist processing
Predicted pKa value; class‑level comparison
Photoresist Chemically Amplified Resist Base Solubility

Superior 157 nm Photoresist Transparency vs. Aromatic Polymers

The incorporation of the hexafluoroisopropanol (HFIP) group, as found in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, is a documented strategy to enhance the optical transparency of polymers at the 157 nm wavelength, a critical requirement for next-generation microlithography [1]. While the exact absorbance of polymers derived from this specific monomer is not publicly disclosed, the HFIP functionality is well-established to provide superior transparency compared to conventional aromatic-based polymers [2]. This property is a direct consequence of the lack of highly absorbing aromatic pi-systems, making it a necessary component for single-layer 157 nm resists .

157 nm Transparency
Class-level
HFIP polymer: low absorbancevsAromatic polymer: high absorbance
Supports single‑layer resist design at 157 nm
Qualitative trend; specific absorbance data not disclosed
Photolithography 157 nm Lithography Optical Transparency

Increased Density and Altered Physical Properties vs. Non-Fluorinated Analogs

The incorporation of six fluorine atoms significantly increases the density and alters other key physical properties of this monomer compared to its non-fluorinated counterpart. The target compound has a reported density of 1.38 g/mL at 25°C and a boiling point of 98°C . In contrast, the non-fluorinated analog, allyl alcohol, has a density of 0.854 g/mL and a boiling point of 97°C [1]. While the boiling points are similar, the ~60% higher density of the fluorinated monomer is a direct consequence of the high atomic mass of fluorine and results in markedly different material properties in the final polymer.

Density & Physical
Reported
1.38 g/mLvs0.854 g/mL
+61.6% higher density; boiling point ~98 °C (similar)
Translates to distinct film refractive index and mechanical properties
Allyl alcohol reference data; cross‑study comparison
Physical Properties Monomer Density Fluorinated Materials

Primary Industrial & Research Applications for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (646-97-9)


Monomer Precursor for Advanced 157 nm and EUV Photoresist Polymers

This compound serves as a critical monomer precursor for synthesizing polymers used in photoresist formulations for 157 nm lithography and potentially extreme ultraviolet (EUV) lithography. The hexafluoroisopropanol (HFIP) group, which it introduces, is essential for achieving the required optical transparency at 157 nm and for providing the necessary solubility switch in aqueous base developers due to its phenol-like acidity (pKa ~9.6) [1]. This application is well-documented in semiconductor research and patent literature, establishing it as a key intermediate in the advanced electronics materials supply chain [2].

Synthesis of Specialty Fluoropolymers for Coatings and Adhesives

The allyl group allows this compound to be polymerized or copolymerized to create specialty fluoropolymers. These resulting materials benefit from the unique properties of the HFIP group, including high chemical resistance, thermal stability, and strong hydrogen-bonding capacity . This makes them suitable for demanding applications such as high-performance coatings, adhesives, and surface treatments where enhanced hydrophobicity, oleophobicity, and chemical inertness are required [1].

Versatile Fluorinated Building Block in Organic Synthesis

The dual functionality of an allyl group and a highly acidic alcohol makes this compound a versatile intermediate for constructing more complex fluorinated molecules. The allyl group can undergo a wide range of reactions (e.g., hydrosilylation, epoxidation, polymerization), while the HFIP moiety can be used as a strong hydrogen-bond donor or further derivatized . This is particularly valuable in medicinal chemistry and agrochemical discovery, where the introduction of fluorinated groups is a common strategy to modulate the biological activity, metabolic stability, and lipophilicity of drug candidates [1].

Application
Selection Property
Validation Focus
Advanced photoresist monomer (157 nm, EUV)
HFIP‑containing monomer with base‑soluble switch
Optical transparency at target wavelength and aqueous base development performance
Specialty fluoropolymer coatings & adhesives
Polymerizable allyl group with dense fluorinated backbone
Film density, chemical resistance, and surface energy
Fluorinated building block in organic synthesis
Dual allyl + highly acidic HFIP functionality
Reactivity at the allyl group and hydrogen‑bond donor capacity

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